6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine
描述
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is a heterocyclic compound with the molecular formula C9H12N2 This compound is characterized by a bicyclic structure that includes a pyridine ring fused to an azepine ring
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This method includes multiple steps and allows for the preparation of gram quantities of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification processes to obtain the desired product.
化学反应分析
Types of Reactions
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs targeting neurological conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent.
相似化合物的比较
Similar Compounds
Similar compounds to 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine include:
Pyridines: These compounds share the pyridine ring structure but lack the fused azepine ring.
Azepines: These compounds contain the azepine ring but do not have the fused pyridine ring.
Other fused heterocycles: Compounds like 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine, which have different fusion patterns of the pyridine and azepine rings.
Uniqueness
The uniqueness of this compound lies in its specific fusion of the pyridine and azepine rings, which imparts distinct chemical properties and potential applications. This unique structure makes it a valuable compound for research and development in various scientific fields.
生物活性
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 148.20 g/mol
- CAS Number : 41038-70-4
The compound features a bicyclic structure consisting of a pyridine ring fused to an azepine ring. This unique structure contributes to its diverse biological activities and potential as a pharmaceutical scaffold.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Dopamine Receptors : It acts as a ligand for dopamine D3 receptors, which are implicated in several neurological disorders. The modulation of these receptors may lead to therapeutic effects in conditions such as schizophrenia and Parkinson's disease .
- Enzyme Interaction : The compound can also interact with enzymes involved in neurotransmitter metabolism, potentially influencing mood and cognitive functions.
Therapeutic Applications
Research into the therapeutic applications of this compound has identified several promising areas:
- Neurological Disorders : Studies indicate its potential use in treating Parkinson's disease and cognitive disorders by modulating dopamine receptor activity .
- Mental Health : The compound has been explored for its effects on anxiety disorders and schizophrenia due to its influence on dopamine pathways .
- Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties by affecting tumor growth pathways.
Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research demonstrated that the compound could inhibit certain enzymes associated with neurodegenerative diseases. For instance, it showed promise in reducing the activity of monoamine oxidase (MAO), which is linked to mood regulation and neuroprotection.
- Animal Models : In animal models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced symptoms associated with dopamine depletion. These findings support its potential as a therapeutic agent for managing Parkinson's-related symptoms .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications to the pyridoazepine structure can enhance or diminish biological activity. This knowledge is crucial for developing more effective derivatives with targeted actions against specific diseases .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A clinical trial involving patients with early-stage Parkinson's disease showed that treatment with a derivative of this compound led to significant improvements in motor skills and quality of life over six months.
- Case Study 2 : In a cohort study focusing on patients with schizophrenia, administration resulted in reduced psychotic symptoms and improved cognitive function compared to placebo groups.
属性
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-9-8(4-1)5-3-7-11-9/h3,5,7H,1-2,4,6H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUNYXYPNUPGGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41038-70-4 | |
Record name | 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。